3-Bromo-N,4-dimethylaniline hydrochloride
Overview
Description
3-Bromo-N,4-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 1187386-24-8 . It is a powder in physical form and is used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of this compound is 236.54 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
This compound is involved in fluorination using metal fluoride . It is used in the presence of a specific Pd precatalyst to prepare 3-fluoro-N,N-dimethylaniline .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 236.54 . The storage temperature is room temperature .Scientific Research Applications
Bromodomain Ligands
One notable application of compounds related to 3-Bromo-N,4-dimethylaniline hydrochloride is in the development of bromodomain ligands. Research has identified the 3,5-dimethylisoxazole moiety as a novel bioisostere, capable of displacing acetylated histone-mimicking peptides from bromodomains. This discovery is significant for the development of selective probes and inhibitors for bromodomains, which play a crucial role in reading the histone-acetylation code and are implicated in various diseases due to their epigenetic regulatory functions. Studies have demonstrated that specific derivatives can serve as potent inhibitors for the bromodomain-containing proteins BRD2(1) and BRD4(1), highlighting their potential in anti-inflammatory and antiproliferative therapies (Hewings et al., 2011).
Synthetic Intermediates
The compound and its derivatives also serve as valuable synthetic intermediates in organic chemistry. For instance, dimethyl-4-bromoiodobenzenes have been synthesized and are utilized in various fields due to their role as aromatic organic intermediates. These compounds have been obtained through reactions involving dimethylaniline derivatives, highlighting the versatility and utility of these brominated compounds in synthetic organic chemistry (Li Yu, 2008).
Photochemistry Studies
Moreover, the photochemistry of haloanilines, including derivatives similar to this compound, has been studied to understand their behavior in various solvents. These studies have provided insights into the photophysical properties and reaction mechanisms of haloanilines, which are significant for devising synthetic methods and understanding the photodegradation of halogenated aromatic pollutants. The research has shown how solvent polarity affects the efficiency and mode of dehalogenation, which is crucial for applications in synthetic chemistry and environmental science (Freccero et al., 2003).
Analytical Applications
Additionally, analytical methods have been developed for determining haloaniline derivatives in complex mixtures. For instance, HPLC determination of dimethylaniline hydrochloride derivatives in diazo-reaction processes illustrates the importance of these compounds in analytical chemistry. Such methods allow for the monitoring of chemical processes and the quality control of industrial products, demonstrating the broad applicability of these compounds beyond their biological significance (Xing, 2010).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
This compound is likely to interact with a variety of biological targets, given its structural similarity to other aniline derivatives .
Mode of Action
It is known to be involved in fluorination reactions, suggesting it may interact with its targets through a similar mechanism .
Biochemical Pathways
Given its structural similarity to other aniline derivatives, it may potentially affect a variety of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-N,4-dimethylaniline hydrochloride. For instance, it is known to be light-sensitive and should be stored in a cool place. It is also incompatible with strong oxidizing agents and strong acids, which could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
3-Bromo-N,4-dimethylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. One notable mechanism is the inhibition of certain enzymes, which can alter metabolic pathways and gene expression. Additionally, this compound can activate or deactivate transcription factors, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, where it is combined with other molecules to form more water-soluble compounds for excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects. For instance, its accumulation in the liver can impact hepatic metabolism and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
3-bromo-N,4-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZGUBHSBZUZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675180 | |
Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-24-8 | |
Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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